3-Bromo-7-methoxy-2-methylquinolin-4-ol
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Overview
Description
3-Bromo-7-methoxy-2-methylquinolin-4-ol is a chemical compound with the molecular formula C11H10BrNO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of bromine, methoxy, and methyl groups in its structure makes it a compound of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-methoxy-2-methylquinolin-4-ol typically involves the bromination of 7-methoxy-2-methylquinolin-4-ol. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-methoxy-2-methylquinolin-4-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction Reactions: The compound can be reduced to remove the bromine atom or alter the quinoline ring structure.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Quinoline derivatives with higher oxidation states.
Reduction: De-brominated or structurally altered quinoline compounds.
Scientific Research Applications
3-Bromo-7-methoxy-2-methylquinolin-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-7-methoxy-2-methylquinolin-4-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine and methoxy groups can influence its binding affinity and specificity for molecular targets, affecting pathways involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-2-methylquinolin-4-ol: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Bromoquinolin-4-ol: Lacks the methoxy and methyl groups, affecting its chemical properties and reactivity.
2-Methylquinolin-4-ol: Lacks both the bromine and methoxy groups, resulting in different chemical behavior.
Uniqueness
3-Bromo-7-methoxy-2-methylquinolin-4-ol is unique due to the combination of bromine, methoxy, and methyl groups in its structure
Properties
IUPAC Name |
3-bromo-7-methoxy-2-methyl-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-6-10(12)11(14)8-4-3-7(15-2)5-9(8)13-6/h3-5H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIKNYSGQSWIDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=C(C=C2)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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